REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.C=CC=C>C(S)CCCCCCCCCCC.CC(C)=O>[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:4.5|
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
azo-bis-isobutylnitrile
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C.C1(\C=C/C(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 278 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |